molecular formula C22H26N6O3 B1209909 N-(1,3-benzodioxol-5-ylmethyl)-1-(6-ethyl-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)-3-piperidinecarboxamide

N-(1,3-benzodioxol-5-ylmethyl)-1-(6-ethyl-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)-3-piperidinecarboxamide

Número de catálogo B1209909
Peso molecular: 422.5 g/mol
Clave InChI: DJVSQJIKQVFYCP-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

N-(1,3-benzodioxol-5-ylmethyl)-1-(6-ethyl-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)-3-piperidinecarboxamide is a member of triazolopyrimidines.

Aplicaciones Científicas De Investigación

Synthesis and Potential Applications

  • Antihypertensive Agents : A study by Bayomi et al. (1999) discussed the synthesis of 1,2,4-triazolol[1,5-alpha]pyrimidines, which are structurally related to the compound , for potential use as antihypertensive agents (Bayomi et al., 1999).

  • Pyridino[2,3-d]pyrimidin-4-one Derivatives : Hassneen and Abdallah (2003) synthesized derivatives of Pyridino[2,3-d]pyrimidin-4-one, which share structural similarities with the compound, and discussed their potential applications (Hassneen & Abdallah, 2003).

  • Novel Pyrazolo and Triazolo Derivatives : Abdel‐Aziz et al. (2008) synthesized novel derivatives of pyrazolo[1,5‐a]pyrimidine and 1,2,4‐triazolo[1,5‐a]pyrimidine, with potential antibacterial and antifungal effects (Abdel‐Aziz et al., 2008).

  • Antitumor Activities : Gomha, Muhammad, and Edrees (2017) explored the synthesis of a compound with a structure similar to the query compound, demonstrating significant antitumor activities (Gomha et al., 2017).

  • Iso-C-nucleoside Analogues : A study by Otero et al. (2005) on the synthesis of Iso-C-nucleoside analogues presents compounds structurally related to the query, which may have implications in nucleoside chemistry (Otero et al., 2005).

Biological Activity and Potential Therapeutic Applications

  • Metabolism in Chronic Myelogenous Leukemia : Gong et al. (2010) studied the metabolism of a structurally similar compound, flumatinib, in chronic myelogenous leukemia patients, providing insights into its metabolic pathways and potential therapeutic applications (Gong et al., 2010).

  • Cardiovascular Agents : Sato et al. (1980) synthesized 1,2,4-triazolo[1,5-a]pyrimidines with potential as cardiovascular agents, indicating the possible therapeutic applications of compounds with similar structures (Sato et al., 1980).

  • Antibacterial Activity : Lahmidi et al. (2019) synthesized and evaluated a novel pyrimidine derivative for its antibacterial activity, providing insights into the antimicrobial potential of similar compounds (Lahmidi et al., 2019).

Propiedades

Nombre del producto

N-(1,3-benzodioxol-5-ylmethyl)-1-(6-ethyl-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)-3-piperidinecarboxamide

Fórmula molecular

C22H26N6O3

Peso molecular

422.5 g/mol

Nombre IUPAC

N-(1,3-benzodioxol-5-ylmethyl)-1-(6-ethyl-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)piperidine-3-carboxamide

InChI

InChI=1S/C22H26N6O3/c1-3-17-14(2)26-22-24-12-25-28(22)21(17)27-8-4-5-16(11-27)20(29)23-10-15-6-7-18-19(9-15)31-13-30-18/h6-7,9,12,16H,3-5,8,10-11,13H2,1-2H3,(H,23,29)

Clave InChI

DJVSQJIKQVFYCP-UHFFFAOYSA-N

SMILES

CCC1=C(N2C(=NC=N2)N=C1C)N3CCCC(C3)C(=O)NCC4=CC5=C(C=C4)OCO5

SMILES canónico

CCC1=C(N2C(=NC=N2)N=C1C)N3CCCC(C3)C(=O)NCC4=CC5=C(C=C4)OCO5

Origen del producto

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(1,3-benzodioxol-5-ylmethyl)-1-(6-ethyl-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)-3-piperidinecarboxamide
Reactant of Route 2
Reactant of Route 2
N-(1,3-benzodioxol-5-ylmethyl)-1-(6-ethyl-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)-3-piperidinecarboxamide
Reactant of Route 3
N-(1,3-benzodioxol-5-ylmethyl)-1-(6-ethyl-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)-3-piperidinecarboxamide
Reactant of Route 4
Reactant of Route 4
N-(1,3-benzodioxol-5-ylmethyl)-1-(6-ethyl-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)-3-piperidinecarboxamide
Reactant of Route 5
Reactant of Route 5
N-(1,3-benzodioxol-5-ylmethyl)-1-(6-ethyl-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)-3-piperidinecarboxamide
Reactant of Route 6
Reactant of Route 6
N-(1,3-benzodioxol-5-ylmethyl)-1-(6-ethyl-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)-3-piperidinecarboxamide

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.